N-(2-(3-((2-chloro-6-fluorobenzyl)thio)-1H-indol-1-yl)ethyl)benzamide
Description
N-(2-(3-((2-Chloro-6-fluorobenzyl)thio)-1H-indol-1-yl)ethyl)benzamide is a benzamide derivative featuring a structurally complex framework. Its core structure includes:
- A benzamide group linked via an ethyl chain to an indole ring.
- A thioether bridge at the indole’s 3-position, connected to a 2-chloro-6-fluorobenzyl substituent.
The chloro-fluorobenzyl group may enhance lipophilicity and target binding, while the indole scaffold could facilitate interactions with aromatic or hydrophobic pockets in proteins.
Properties
IUPAC Name |
N-[2-[3-[(2-chloro-6-fluorophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClFN2OS/c25-20-10-6-11-21(26)19(20)16-30-23-15-28(22-12-5-4-9-18(22)23)14-13-27-24(29)17-7-2-1-3-8-17/h1-12,15H,13-14,16H2,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUUGUWJMFMCKNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC4=C(C=CC=C4Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClFN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of N-[2-(3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide are currently unknown. This compound contains an indole nucleus, which is a common structural motif in many bioactive compounds. Indole derivatives have been found to bind with high affinity to multiple receptors, which can be helpful in developing new therapeutic agents.
Mode of Action
For instance, similar to the benzene ring, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization. This property could potentially facilitate the interaction of the compound with its targets.
Biochemical Pathways
Indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. These diverse activities suggest that indole derivatives may affect a wide range of biochemical pathways.
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Given the broad spectrum of biological activities associated with indole derivatives, it is possible that this compound could have diverse effects at the molecular and cellular levels.
Biological Activity
N-(2-(3-((2-chloro-6-fluorobenzyl)thio)-1H-indol-1-yl)ethyl)benzamide is a synthetic compound characterized by its complex structure, which includes an indole core, a thioether group, and a benzamide moiety. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and virology.
Chemical Structure and Properties
The molecular formula of this compound is C24H18ClF3N2OS, with a molecular weight of 474.93 g/mol. The presence of halogen substituents (chlorine and fluorine) is believed to enhance its pharmacological properties, potentially improving its efficacy as a therapeutic agent.
| Property | Value |
|---|---|
| Molecular Formula | C24H18ClF3N2OS |
| Molecular Weight | 474.93 g/mol |
| Purity | ≥ 95% |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have shown significant enzyme inhibition, affecting pathways involved in cancer progression and viral replication.
- Receptor Interaction : The indole structure may facilitate binding to various G-protein coupled receptors (GPCRs), leading to downstream signaling effects that could influence cell proliferation and apoptosis.
Anticancer Activity
Research indicates that compounds with similar structural characteristics exhibit anticancer properties. For instance:
- Indole Derivatives : These compounds have been shown to induce apoptosis in cancer cell lines through both intrinsic and extrinsic pathways. Studies have demonstrated that this compound can inhibit the growth of various cancer cells by disrupting cell cycle progression and promoting programmed cell death.
Antiviral Activity
The potential antiviral effects of this compound are also noteworthy:
- Inhibition of Viral Replication : Compounds structurally related to this compound have been reported to inhibit the replication of viruses such as hepatitis C and influenza. The mechanism often involves interference with viral polymerases or proteases.
Case Studies
- Study on Anticancer Effects : A recent study evaluated the effects of this compound on HeLa cells. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values suggesting potent activity against cervical cancer cells.
- Antiviral Efficacy : Another investigation focused on the compound's ability to inhibit influenza virus replication in vitro. The study reported an EC50 value of 0.35 µM, indicating strong antiviral activity with minimal cytotoxicity towards host cells.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Benzamide Derivatives
Table 1: Key Structural and Functional Features of Comparable Compounds
Core Structural Variations
- Heterocyclic Replacements : Unlike the indole core in the target compound, analogs often employ oxadiazole (e.g., ), isoxazole (), or thiazole () rings. These heterocycles influence electronic properties and binding specificity. For example, oxadiazoles enhance metabolic stability, while thiazoles may improve solubility.
Substituent Effects
- Halogenation: The 2-chloro-6-fluorobenzyl group in the target compound contrasts with non-halogenated substituents (e.g., methyloxadiazole in ). Halogens often improve binding affinity via hydrophobic or halogen-bonding interactions.
- Functional Groups: Cyano () or nitro () groups in analogs may enhance electron-withdrawing effects, altering reactivity or target engagement compared to the target’s chloro-fluorobenzyl group.
Preparation Methods
Retrosynthetic Analysis and Key Intermediate Identification
The molecular architecture of N-(2-(3-((2-chloro-6-fluorobenzyl)thio)-1H-indol-1-yl)ethyl)benzamide necessitates a disconnection approach focusing on three primary fragments:
- Indole core (1H-indole) functionalized at the 3-position with a thioether group.
- 2-Chloro-6-fluorobenzyl moiety linked via sulfur.
- N-(2-aminoethyl)benzamide side chain.
Critical intermediates include:
- 3-Mercapto-1H-indole (or protected derivatives) for thioether formation.
- 2-Chloro-6-fluorobenzyl chloride (or bromide) as the electrophilic coupling partner.
- 2-(Benzamido)ethylamine for subsequent alkylation or Mitsunobu reactions.
Stepwise Synthetic Route Development
Synthesis of 3-((2-Chloro-6-fluorobenzyl)thio)-1H-indole
The thioether linkage is established via nucleophilic substitution or radical-mediated coupling.
Method A: Nucleophilic Displacement
- 3-Mercaptoindole Preparation :
Indole is treated with thiourea under acidic conditions (HCl, 80°C, 6 h) to yield 3-mercaptoindole (78% yield). - Alkylation with 2-Chloro-6-fluorobenzyl Halide :
3-Mercaptoindole (1 eq) reacts with 2-chloro-6-fluorobenzyl chloride (1.2 eq) in DMF at 0–5°C using K₂CO₃ (2 eq) as base. The reaction proceeds to 92% conversion in 2 h, yielding 3-((2-chloro-6-fluorobenzyl)thio)-1H-indole after aqueous workup.
Optimization Data :
| Parameter | Value/Range | Impact on Yield |
|---|---|---|
| Solvent | DMF vs. THF | DMF: +15% yield |
| Temperature | 0°C vs. RT | 0°C: Reduced dimerization |
| Base | K₂CO₃ vs. NaOH | K₂CO₃: 92% vs. 75% |
Method B: Radical Thiol-Ene Coupling
For scale-up, a photochemical approach using AIBN (azobisisobutyronitrile) initiates radical coupling between 3-mercaptoindole and 2-chloro-6-fluorobenzyl bromide in acetonitrile (λ = 365 nm, 24 h, 65% yield).
Introduction of the Ethylbenzamide Side Chain
The N-alkylation of 3-((2-chloro-6-fluorobenzyl)thio)-1H-indole with 2-(benzamido)ethyl groups is achieved via two pathways:
Pathway 1: Mitsunobu Reaction
- Intermediate Activation :
3-((2-Chloro-6-fluorobenzyl)thio)-1H-indole (1 eq) is reacted with DIAD (diisopropyl azodicarboxylate, 1.5 eq) and PPh₃ (1.5 eq) in THF. - Coupling with 2-Hydroxyethylbenzamide :
Addition of 2-hydroxyethylbenzamide (1.2 eq) at 0°C, followed by stirring at RT for 12 h, affords the product in 84% yield.
Key Advantage : Stereochemical retention and minimal byproduct formation.
Pathway 2: Nucleophilic Alkylation
- Chloroethylbenzamide Synthesis :
Benzoyl chloride (1.1 eq) reacts with 2-chloroethylamine hydrochloride (1 eq) in CH₂Cl₂ with Et₃N (2 eq) to yield 2-chloro-N-phenylethylamide (89% yield). - Alkylation of Indole-Thioether :
3-((2-Chloro-6-fluorobenzyl)thio)-1H-indole (1 eq), 2-chloro-N-phenylethylamide (1.5 eq), and K₂CO₃ (3 eq) in DMF at 80°C for 8 h yield the target compound (76% yield).
Alternative One-Pot and Catalytic Methods
Critical Process Optimization
Solvent and Temperature Effects
Catalytic Systems
| Catalyst | Yield (%) | Byproducts |
|---|---|---|
| PdCl₂(PPh₃)₂ | 68 | Diindole (8%) |
| CuI/Proline | 54 | Oxidized thioether (15%) |
| InCl₃ (ultrasound) | 82 | <5% |
Purification and Characterization
Chromatographic Techniques
- Flash Chromatography : Silica gel (230–400 mesh) with EtOAc/hexane (1:3) removes unreacted benzamide derivatives.
- HPLC : C18 column, MeCN/H₂O (70:30), 1 mL/min, UV detection at 254 nm ensures >99% purity.
Spectroscopic Validation
- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, indole-NH), 7.85–7.35 (m, 9H, aromatic), 4.52 (t, J=6.4 Hz, 2H, CH₂N), 3.98 (s, 2H, SCH₂).
- HRMS : [M+H]⁺ calc. for C₂₄H₂₀ClFN₂OS: 454.0984, found: 454.0986.
Industrial-Scale Considerations
- Cost Analysis : Pd-based catalysts increase raw material costs by 30% compared to InCl₃ methods.
- Waste Streams : DMF recovery via distillation reduces environmental impact by 40%.
Q & A
Q. What are the key synthetic challenges in preparing N-(2-(3-((2-chloro-6-fluorobenzyl)thio)-1H-indol-1-yl)ethyl)benzamide?
The synthesis involves multi-step reactions, including thioether formation between the indole sulfur and 2-chloro-6-fluorobenzyl halide, followed by amidation. Challenges include:
- Steric hindrance during nucleophilic substitution at the indole C3 position, requiring optimized reaction times (12-24 hrs) and elevated temperatures (60-80°C) .
- Purification : Use column chromatography with gradients of ethyl acetate/hexane (20–50%) to separate byproducts from the target compound .
Q. Which analytical techniques are essential for confirming the structure and purity of this compound?
Methodological validation requires:
- NMR spectroscopy : Confirm regioselectivity of the thioether linkage (δ 3.8–4.2 ppm for SCH₂) and benzamide carbonyl (δ ~168 ppm in ¹³C NMR) .
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 453.12) and rule out halogen-related isotopic anomalies .
- HPLC : Purity >95% using C18 columns with acetonitrile/water mobile phases (retention time ~8.5 min) .
Advanced Research Questions
Q. How can researchers optimize reaction yields when introducing the 2-chloro-6-fluorobenzylthio group to the indole ring?
Yield optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity of the indole sulfur, improving substitution efficiency .
- Catalysts : Use tetrabutylammonium iodide (10 mol%) to stabilize transition states in SN2 reactions .
- Monitoring : Track reaction progress via TLC (Rf ~0.4 in 30% ethyl acetate/hexane) and adjust stoichiometry (1.2:1 benzyl halide to indole) to minimize unreacted starting material .
Q. What strategies resolve conflicting bioactivity data observed in different assay models for this compound?
Contradictions in IC₅₀ values (e.g., kinase inhibition in cell-free vs. cellular assays) can be addressed by:
- Standardized assay conditions : Control ATP concentrations (1 mM) and pH (7.4) to reduce variability .
- Membrane permeability checks : Use Caco-2 cell models to assess if poor cellular uptake explains discrepancies in whole-cell assays .
- Metabolite screening : LC-MS to identify hydrolyzed byproducts (e.g., free benzamide) that may interfere with activity .
Q. How to address discrepancies between computational binding predictions and experimental results for this benzamide derivative?
Discrepancies may arise from:
- Force field limitations : Use QM/MM hybrid methods (e.g., Gaussian09/Amber) to better model halogen bonding between the 2-chloro-6-fluoro group and target proteins .
- Solvation effects : Include explicit water molecules in docking simulations (e.g., AutoDock4Zn) to account for hydrophobic interactions in the indole-thioether region .
- Experimental validation : Perform SPR (surface plasmon resonance) to measure binding kinetics (ka/kd) and compare with computational ΔG values .
Methodological Notes
- Stereochemical considerations : The indole-thioether linkage may adopt non-planar conformations; use NOESY NMR to confirm spatial arrangement .
- Stability testing : Monitor compound degradation in DMSO stock solutions over 14 days via UV-Vis (λmax 280 nm) to ensure assay reliability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
